molecular formula C16H9Cl2N3O3S B2540688 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide CAS No. 313551-44-9

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide

Cat. No.: B2540688
CAS No.: 313551-44-9
M. Wt: 394.23
InChI Key: IMPLGHFIOHXLHJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a sophisticated chemical reagent designed for advanced research applications. This compound is built around the thiazole ring , a privileged scaffold in medicinal chemistry renowned for its diverse biological activities . The molecular structure integrates a 2,4-dichlorobenzamide moiety and a 4-nitrophenyl substituent, which are known to significantly influence the compound's electronic properties and intermolecular interactions. The core thiazole scaffold is present in more than 18 FDA-approved drugs and is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects . Furthermore, structurally related thiazole compounds have been investigated as ligands for biological targets, such as cannabinoid receptors, highlighting the potential of this chemotype in neuroscience and pharmacology research . The specific spatial arrangement (E-configuration) and substitution pattern of this molecule make it a valuable intermediate for constructing compound libraries in drug discovery programs and for structure-activity relationship (SAR) studies. In the solid state, analogous molecules demonstrate how intermolecular forces, such as N—H···N hydrogen bonding that forms inversion dimers and π-π interactions between heterocyclic and phenyl rings, can dictate crystal packing . These properties are critical for researchers in materials science and crystallography. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3O3S/c17-10-3-6-12(13(18)7-10)15(22)20-16-19-14(8-25-16)9-1-4-11(5-2-9)21(23)24/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPLGHFIOHXLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch method employs 4-nitrobenzaldehyde and thioacetamide in ethanol under reflux. The reaction proceeds via the formation of a thioamide intermediate, which cyclizes to yield the dihydrothiazole ring.

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Temperature : 80–90°C (reflux)
  • Catalyst : Potassium carbonate (1.2 equiv)
  • Time : 6–8 hours

Mechanistic Insight :
The aldehyde group of 4-nitrobenzaldehyde reacts with the sulfur atom of thioacetamide, followed by cyclization and elimination of water to form the thiazoline intermediate. Subsequent oxidation or dehydrogenation steps may be required to aromatize the ring, though this is unnecessary for dihydrothiazole derivatives.

Phosphorus Oxychloride-Mediated Cyclization

An alternative route utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to activate carbonyl groups for cyclization. This method is advantageous for introducing chloro substituents directly into the thiazole ring.

Procedure :

  • 2,4-Thiazolidinedione (1.0 equiv) is suspended in DMF (1.5 equiv) and POCl₃ (3–10 equiv) at 0–20°C.
  • The mixture is heated to 110–120°C for 1–10 hours until HCl gas evolution ceases.
  • Hydrolysis with ice-cold water followed by extraction with methylene chloride yields 2,4-dichloro-5-thiazolecarboxaldehyde.

Key Considerations :

  • Excess POCl₃ ensures complete chlorination at the 2- and 4-positions.
  • The aldehyde functional group at C5 serves as a handle for subsequent imine formation.

Imine Formation: Stereoselective Generation of the (2E)-Ylidene Moiety

The (2E)-configuration of the ylidene group is critical for the compound’s stereochemical integrity. This is achieved through condensation of the thiazole aldehyde with a primary amine under controlled conditions.

Condensation with Ammonia or Ammonium Salts

Reaction Setup :

  • Aldehyde : 2,4-Dichloro-5-thiazolecarboxaldehyde (1.0 equiv)
  • Amine Source : Ammonium acetate (2.0 equiv)
  • Solvent : Ethanol or toluene
  • Catalyst : Acetic acid (10 mol%)
  • Temperature : 60–70°C
  • Time : 4–6 hours

Outcome :
The reaction produces the imine via nucleophilic attack of ammonia on the aldehyde carbonyl, followed by dehydration. The E-isomer is favored due to steric hindrance between the nitro group and thiazole ring.

Characterization Data :

  • ¹H NMR : δ 8.3–8.5 ppm (aromatic protons), δ 7.9 ppm (imine CH=N)
  • IR : 1620 cm⁻¹ (C=N stretch)

Acylation: Introduction of the 2,4-Dichlorobenzoyl Group

The final step involves coupling the imine-thiazole intermediate with 2,4-dichlorobenzoyl chloride. This is typically accomplished using coupling agents to facilitate amide bond formation.

DCC/DMAP-Mediated Acylation

Protocol :

  • Imine-thiazole intermediate (1.0 equiv) and 2,4-dichlorobenzoyl chloride (1.2 equiv) are dissolved in dichloromethane (DCM).
  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) are added.
  • The mixture is stirred at room temperature for 12–24 hours.
  • Workup includes filtration to remove dicyclohexylurea (DCU) and purification via column chromatography.

Yield Optimization :

  • Solvent : Dichloromethane > THF (higher polarity solvents reduce side reactions).
  • Temperature : Room temperature minimizes epimerization.

Side Reactions :

  • Over-acylation at the thiazole nitrogen is prevented by using a slight excess of benzoyl chloride.

Comparative Analysis of Synthetic Routes

Method Key Advantages Yield Purity
Hantzsch Synthesis Simple setup, scalable 45–55% ≥90%
POCl₃ Cyclization Direct chlorination, high regioselectivity 60–70% ≥95%
DCC/DMAP Acylation Mild conditions, minimal racemization 70–80% ≥98%

Industrial-Scale Considerations

For bulk production, continuous flow reactors are employed to enhance reproducibility. Key parameters include:

  • Residence Time : 30–60 minutes for imine formation.
  • Catalyst Recovery : DMAP is recycled via aqueous extraction.
  • Purification : Crystallization from ethanol/water mixtures improves yield to >85%.

Challenges and Mitigation Strategies

Stereochemical Control

  • Issue : Unwanted Z-isomer formation during imine condensation.
  • Solution : Use of bulky solvents (e.g., toluene) to favor the E-configuration through steric effects.

Nitro Group Reactivity

  • Issue : Premature reduction of the nitro group during acylation.
  • Solution : Avoid reductive agents (e.g., DCC instead of EDC).

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Conversion of the nitrophenyl group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the function of certain enzymes or proteins essential for the survival of microbial or cancer cells. The thiazole ring can interact with the active sites of these enzymes, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Key Research Findings and Implications

Electron-Withdrawing Groups : The nitro group in the target compound may enhance binding to electron-deficient enzyme pockets, similar to sulfonamides in hCA inhibitors .

Thiazole vs. Thiadiazole : Thiadiazole derivatives show stronger DHFR inhibition due to additional hydrogen bonding, suggesting that modifying the thiazole ring in the target compound could improve activity .

Chlorine Substitutions: 2,4-Dichloro substitution is conserved in trypanocidal benzamides, indicating its role in membrane penetration or target engagement .

Biological Activity

2,4-Dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a thiazole ring and a nitrophenyl group, which are known to contribute to various biological activities. Its structure can be represented as follows:

C15H12Cl2N4O3S\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{N}_4\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been evaluated across several studies. The primary areas of focus include:

  • Antimicrobial Activity
  • Anticancer Activity
  • Enzyme Inhibition

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluating various substituted benzopyran derivatives showed that halogenated compounds demonstrated potent antibacterial activity against Bacillus species and antifungal activity against Aspergillus species at concentrations ranging from 10 to 200 µg/ml .

CompoundAntibacterial Activity (µg/ml)Antifungal Activity (µg/ml)
This compoundActive at 100 µg/mlActive at 50 µg/ml
Benzopyran Derivative AActive at 200 µg/mlInactive
Benzopyran Derivative BInactiveActive at 100 µg/ml

Anticancer Activity

Thiazole derivatives have been reported to exhibit anticancer properties. A study highlighted the cytotoxic effects of thiazole-containing compounds on various cancer cell lines, with IC50 values indicating significant growth inhibition. For example:

CompoundCell LineIC50 (µM)
Thiazole Derivative AHT29 (Colon cancer)1.61 ± 1.92
Thiazole Derivative BA431 (Skin cancer)1.98 ± 1.22
This compoundMCF7 (Breast cancer)Not yet evaluated

The mechanisms through which this compound exerts its biological effects are primarily attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : Compounds similar in structure have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Cell Cycle Arrest : Some thiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have documented the efficacy of thiazole-based compounds in clinical settings:

  • Case Study 1 : A clinical trial involving a thiazole derivative demonstrated a marked reduction in tumor size in patients with advanced melanoma after treatment for six months.
  • Case Study 2 : In vitro studies showed that the compound effectively inhibited the growth of multidrug-resistant bacterial strains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-dichloro-N-[(2E)-4-(4-nitrophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves alkylation of aromatic amines followed by benzoylation with 2,4-dichlorobenzoyl chloride. Key steps include:

  • Alkylation : Use substituted benzaldehydes (e.g., 4-nitrobenzaldehyde) to prepare the thiazole core via condensation with thiourea derivatives. Glacial acetic acid as a catalyst and ethanol as a solvent under reflux (4–6 hours) are typical .
  • Benzoylation : React the intermediate with 2,4-dichlorobenzoyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Monitor progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to benzoyl chloride), temperature (0–5°C for exothermic steps), and solvent polarity to minimize byproducts.

Q. How can structural characterization of this compound be rigorously validated using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments. Key signals include the thiazole ring protons (δ 6.8–7.5 ppm) and nitro group deshielding effects on aromatic protons .
  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/dichloromethane. Use SHELXL for structure refinement, ensuring R-factor < 0.04. Analyze dihedral angles between the benzamide and thiazole moieties to confirm the (2E) configuration .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+ ~432 m/z) and compare with theoretical isotopic patterns .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the compound’s electronic properties and potential bioactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential surfaces, and Mulliken charges. Compare experimental UV-Vis spectra (λmax ~320 nm) with TD-DFT results to validate electronic transitions .
  • Molecular Docking : Dock the compound into target enzymes (e.g., bacterial AcpS-PPTase) using AutoDock Vina. Parameterize the ligand with GAFF2 force field and analyze binding poses for hydrogen bonds with catalytic residues (e.g., Asp98, Arg122). Calculate binding energies (ΔG < −8 kcal/mol suggests strong affinity) .

Q. What strategies resolve contradictions between experimental data (e.g., bioactivity assays) and computational predictions?

  • Methodological Answer :

  • Bioactivity Discrepancies : If in vitro antibacterial activity (e.g., MIC > 64 µg/mL) conflicts with docking scores, assess membrane permeability via PAMPA assays. Modify substituents (e.g., replace nitro with trifluoromethyl) to enhance lipophilicity (clogP > 3) .
  • Crystallographic vs. DFT Geometry : If bond lengths differ by >0.05 Å, re-optimize the DFT structure using solvent models (PCM for ethanol) and check for crystal packing effects (e.g., π-stacking in SHELXL-refined structures) .

Q. How can mechanistic studies elucidate the compound’s mode of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Perform Michaelis-Menten experiments with AcpS-PPTase. Monitor NADPH consumption at 340 nm. A non-competitive inhibition pattern (unchanged Km, reduced Vmax) suggests allosteric binding .
  • SAR Analysis : Synthesize analogs (e.g., 2,4-dichloro → 2,4-difluoro substitution) and correlate IC50 values with electronic parameters (Hammett σ constants). A σ > 0.7 for nitro groups enhances inhibition .

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